molecular formula C5H7NO2 B6246203 2-(prop-2-yn-1-yloxy)acetamide CAS No. 163348-50-3

2-(prop-2-yn-1-yloxy)acetamide

Cat. No.: B6246203
CAS No.: 163348-50-3
M. Wt: 113.11 g/mol
InChI Key: POHARZYBQDYYCP-UHFFFAOYSA-N
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Description

2-(prop-2-yn-1-yloxy)acetamide is an organic compound characterized by the presence of a propargyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(prop-2-yn-1-yloxy)acetamide typically involves the reaction of propargyl bromide with acetamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is replaced by the acetamide group. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) with potassium carbonate as the base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: 2-(prop-2-yn-1-yloxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(prop-2-yn-1-yloxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-yloxy)acetamide involves its interaction with specific molecular targets. The propargyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can modify biological macromolecules. These modifications can result in the inhibition of enzyme activity or the induction of cellular stress pathways .

Comparison with Similar Compounds

  • 2-(prop-2-yn-1-yloxy)acetic acid
  • 2-iodo-N-(prop-2-yn-1-yl)acetamide
  • N-(prop-2-yn-1-yl)acetamide

Comparison: 2-(prop-2-yn-1-yloxy)acetamide is unique due to its specific structural features, such as the presence of both a propargyl group and an acetamide moiety. This combination imparts distinct reactivity and biological activity compared to similar compounds. For instance, 2-(prop-2-yn-1-yloxy)acetic acid lacks the amide functionality, which can significantly alter its chemical behavior and applications .

Properties

CAS No.

163348-50-3

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2-prop-2-ynoxyacetamide

InChI

InChI=1S/C5H7NO2/c1-2-3-8-4-5(6)7/h1H,3-4H2,(H2,6,7)

InChI Key

POHARZYBQDYYCP-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC(=O)N

Purity

95

Origin of Product

United States

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